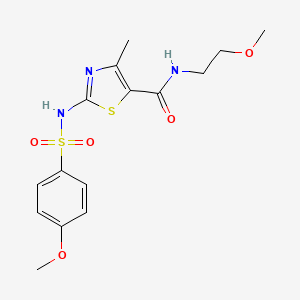![molecular formula C12H13ClN4O2 B2999762 1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899985-22-9](/img/structure/B2999762.png)
1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage, a phthalazinone moiety, and a chloroethyl group, making it a versatile molecule for research and industrial purposes.
准备方法
The synthesis of 1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea typically involves multiple steps, starting with the preparation of the phthalazinone derivative. The synthetic route may include:
Formation of the phthalazinone core: This can be achieved through the reaction of phthalic anhydride with hydrazine, followed by oxidation.
Introduction of the chloroethyl group: This step involves the alkylation of the phthalazinone derivative with 2-chloroethylamine under basic conditions.
Urea formation: The final step is the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反应分析
1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea undergoes various chemical reactions, including:
Substitution reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and reduction: The phthalazinone moiety can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and the reagents used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interfere with DNA replication.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication. This property is particularly useful in cancer treatment, where the compound can inhibit the proliferation of cancer cells. The phthalazinone moiety may also interact with specific enzymes, further contributing to its biological activity.
相似化合物的比较
1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea can be compared with other compounds that have similar structures or functionalities:
1-(2-chloroethyl)-3-(4-oxo-3H-phthalazin-1-yl)urea: This compound lacks the methyl group, which may affect its reactivity and biological activity.
1-(2-chloroethyl)-3-(4-oxo-3H-quinazolin-1-yl)methyl]urea: The quinazolinone moiety replaces the phthalazinone, potentially altering its interaction with biological targets.
1-(2-chloroethyl)-3-(4-oxo-3H-pyridazin-1-yl)methyl]urea: The pyridazinone moiety introduces different electronic properties, which can influence the compound’s chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c13-5-6-14-12(19)15-7-10-8-3-1-2-4-9(8)11(18)17-16-10/h1-4H,5-7H2,(H,17,18)(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVIFIFVGNYJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2999683.png)
![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2999684.png)

![6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2999689.png)
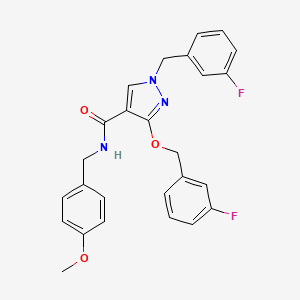
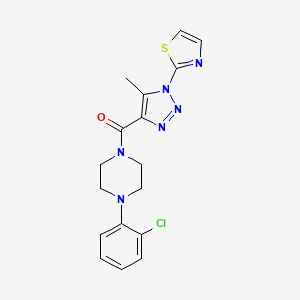
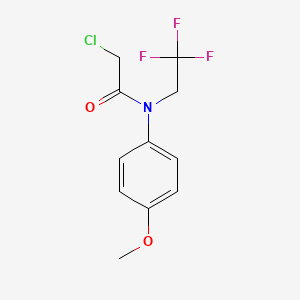
![3-(2,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999695.png)
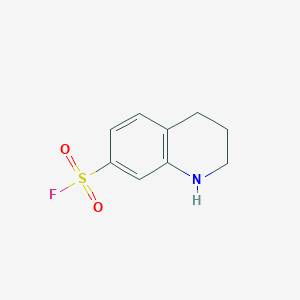
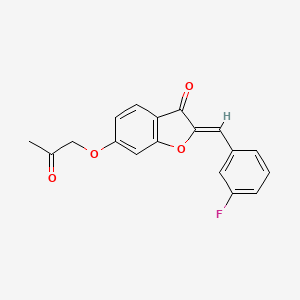
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2999698.png)
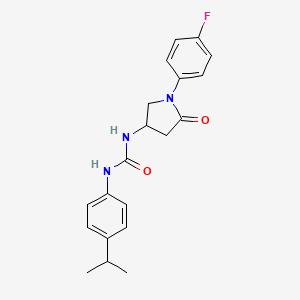
![N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2999701.png)
